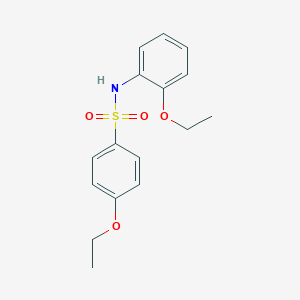

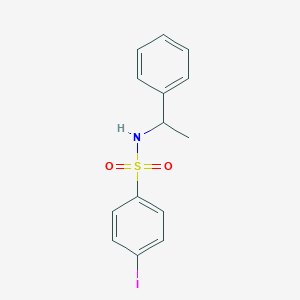

4-iodo-N-(1-phenylethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-iodo-N-(1-phenylethyl)benzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used to treat bacterial infections. It is a synthetic compound that belongs to the sulfonamide class of drugs. Sulfamethoxazole is widely used in both clinical and laboratory settings due to its broad-spectrum antibacterial activity, low cost, and ease of use.

Wirkmechanismus

4-iodo-N-(1-phenylethyl)benzenesulfonamidezole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and its inhibition leads to the death of the bacteria. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole acts by binding to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition prevents the formation of folic acid and ultimately leads to bacterial death.

Biochemical and Physiological Effects

4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated by most individuals and has a low incidence of adverse effects. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been shown to be rapidly absorbed after oral administration and has a half-life of approximately 10 hours. It is primarily excreted in the urine and has been shown to be effective in treating both Gram-positive and Gram-negative bacterial infections.

Vorteile Und Einschränkungen Für Laborexperimente

4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has a number of advantages and limitations for laboratory experiments. Its broad-spectrum antibacterial activity and low cost make it an attractive option for researchers. However, its use in laboratory experiments is limited by its potential for toxicity and the development of bacterial resistance. In addition, the use of sulfonamides in laboratory experiments may interfere with the growth of certain bacteria, making it unsuitable for some applications.

Zukünftige Richtungen

There are a number of future directions for the use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in scientific research. One potential area of research is the development of new formulations of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole that are more effective against resistant bacteria. Another area of research is the investigation of the potential use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in the treatment of viral infections. Additionally, the use of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole in combination with other antibiotics may be explored as a means of increasing its effectiveness against bacterial infections. Overall, 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole remains an important tool for researchers in the field of microbiology and is likely to continue to be used in scientific research for years to come.

Synthesemethoden

4-iodo-N-(1-phenylethyl)benzenesulfonamidezole is synthesized by the reaction of 4-amino-N-(1-phenylethyl)benzenesulfonamide with iodine in the presence of acetic acid. The reaction yields 4-iodo-N-(1-phenylethyl)benzenesulfonamide, which is then treated with sodium hydroxide to form 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole. The synthesis of 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole is a well-established process and is widely used in both industrial and laboratory settings.

Wissenschaftliche Forschungsanwendungen

4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has been extensively studied for its antibacterial activity and has been used in various scientific research applications. It has been shown to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. 4-iodo-N-(1-phenylethyl)benzenesulfonamidezole has also been used in the treatment of opportunistic infections in immunocompromised individuals.

Eigenschaften

Molekularformel |

C14H14INO2S |

|---|---|

Molekulargewicht |

387.24 g/mol |

IUPAC-Name |

4-iodo-N-(1-phenylethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H14INO2S/c1-11(12-5-3-2-4-6-12)16-19(17,18)14-9-7-13(15)8-10-14/h2-11,16H,1H3 |

InChI-Schlüssel |

UNTXEBMWJBAFCR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |

Kanonische SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)

![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)

![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)